![molecular formula C14H7F4N3O2 B1417719 3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-08-6](/img/structure/B1417719.png)
3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
1,2,4-Oxadiazole derivatives have been studied for their potential anticancer activity . They are synthesized and their synthesis is confirmed by spectroscopic techniques .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves substituting different substituents based on 3D QSAR outcomes . The synthesized compounds are then screened for their anticancer activity against different cancer cell lines .Scientific Research Applications
Antiviral Activity
The structural features of the compound suggest potential antiviral properties. Indole derivatives, which share some structural similarities with our compound, have been reported to exhibit significant antiviral activities . The presence of a trifluoromethyl group and a pyridinyl moiety in the compound could potentially interact with viral enzymes or proteins, inhibiting viral replication.
Anticancer Activity
Compounds with a [1,2,4]oxadiazol ring have been studied for their anticancer properties. The compound could be evaluated for its ability to inhibit cancer cell proliferation. Similar structures have shown promising results against various cancer cell lines, indicating the potential of our compound as a novel anticancer agent .
Drug Design and Synthesis
The trifluoromethyl group present in the compound is a common feature in many FDA-approved drugs. This group can enhance the pharmacological properties of drugs, such as metabolic stability and bioavailability. Therefore, the compound could serve as a valuable scaffold in drug design and synthesis for various diseases .
Biological Activity Modulation
The compound’s unique structure could be used to modulate biological activity. By incorporating the compound into larger molecules, researchers can potentially create new drugs with enhanced or modified effects. This application is particularly relevant in the development of targeted therapies .
Mechanism of Action
Target of action
They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of action
1,2,4-oxadiazoles generally interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical pathways
1,2,4-oxadiazoles have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of action
1,2,4-oxadiazoles have been found to have a wide range of effects, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
properties
IUPAC Name |
3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-9-3-1-2-8(11(9)14(16,17)18)7-4-5-19-10(6-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETBWMQNOFRBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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